molecular formula C13H17ClO B14061189 1-Chloro-1-(2,6-diethylphenyl)propan-2-one

1-Chloro-1-(2,6-diethylphenyl)propan-2-one

Cat. No.: B14061189
M. Wt: 224.72 g/mol
InChI Key: AERXDLRQMWGFCS-UHFFFAOYSA-N
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Description

1-Chloro-1-(2,6-diethylphenyl)propan-2-one is a chlorinated propan-2-one derivative featuring a 2,6-diethylphenyl substituent. The 2,6-diethylphenyl group introduces steric bulk and electron-donating inductive effects, distinguishing it from chlorinated or hydrazine-containing analogs. Crystallographic methods, including those employing SHELX software , are critical for resolving such structures, though specific studies on this compound remain unreported in the provided sources.

Properties

Molecular Formula

C13H17ClO

Molecular Weight

224.72 g/mol

IUPAC Name

1-chloro-1-(2,6-diethylphenyl)propan-2-one

InChI

InChI=1S/C13H17ClO/c1-4-10-7-6-8-11(5-2)12(10)13(14)9(3)15/h6-8,13H,4-5H2,1-3H3

InChI Key

AERXDLRQMWGFCS-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=CC=C1)CC)C(C(=O)C)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-1-(2,6-diethylphenyl)propan-2-one typically involves the chlorination of 1-(2,6-diethylphenyl)propan-2-one. This can be achieved using reagents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions . The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

On an industrial scale, the production of 1-Chloro-1-(2,6-diethylphenyl)propan-2-one may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

1-Chloro-1-(2,6-diethylphenyl)propan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Chloro-1-(2,6-diethylphenyl)propan-2-one has various applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-Chloro-1-(2,6-diethylphenyl)propan-2-one involves its interaction with nucleophiles and electrophiles. The chlorine atom, being a good leaving group, facilitates nucleophilic substitution reactions. The carbonyl group can participate in various redox reactions, influencing the compound’s reactivity and interactions with biological molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and substituent-based differences between 1-Chloro-1-(2,6-diethylphenyl)propan-2-one and its analogs:

Compound Name CAS Number Molecular Formula Substituents Key Characteristics
1-Chloro-1-(2,6-diethylphenyl)propan-2-one Not reported C${11}$H${13}$ClO 2,6-diethylphenyl High steric hindrance; electron-donating ethyl groups enhance lipophilicity.
1-Chloro-1-(2,3-dichlorophenyl)propan-2-one 1266970-71-1 C$9$H$7$Cl$_3$O 2,3-dichlorophenyl Electron-withdrawing Cl groups increase polarity; lower molecular weight.
1-Chloro-1-[(Z)-2-phenylhydrazin...propan-2-one Not reported C$9$H$9$ClN$_2$O Phenylhydrazine Polar hydrazine moiety introduces hydrogen-bonding potential; reactive N–N bond.

Key Comparative Insights:

The electron-donating nature of ethyl groups may stabilize the ketone via resonance, contrasting with electron-withdrawing chlorine atoms in dichlorophenyl analogs . 2,3-Dichlorophenyl (CAS 1266970-71-1): Chlorine atoms increase electrophilicity at the carbonyl carbon, enhancing reactivity in nucleophilic additions. The lower molecular weight (265.5 g/mol vs. ~196.7 g/mol for the target) may influence solubility and volatility .

Physicochemical Properties :

  • Lipophilicity : The diethylphenyl group in the target compound likely increases logP (lipophilicity) compared to dichlorophenyl or hydrazine-containing analogs, impacting bioavailability and membrane permeability.
  • Thermal Stability : Steric protection from ethyl groups may enhance thermal stability relative to chlorinated derivatives, which are prone to dehalogenation under harsh conditions.

Applications and Reactivity :

  • The dichlorophenyl analog (CAS 1266970-71-1) may serve as a precursor in agrochemical synthesis due to chlorine’s reactivity in cross-coupling reactions .
  • The phenylhydrazine derivative’s N–N bond could facilitate coordination to metal centers, relevant in catalysis or medicinal chemistry .
  • The target compound’s steric bulk may limit its utility in reactions requiring planar transition states but enhance selectivity in sterically controlled processes.

Research Findings and Trends

While direct experimental data for 1-Chloro-1-(2,6-diethylphenyl)propan-2-one are absent in the provided evidence, inferences can be drawn from substituent chemistry:

  • Steric Effects : The 2,6-diethyl substitution pattern is analogous to ligands in asymmetric catalysis, where bulky groups enforce specific geometries .

Biological Activity

1-Chloro-1-(2,6-diethylphenyl)propan-2-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

  • Molecular Formula : C12H15ClO
  • Molar Mass : 222.70 g/mol
  • Density : 1.01 g/cm³

The biological activity of 1-Chloro-1-(2,6-diethylphenyl)propan-2-one is primarily attributed to its interaction with various molecular targets. The compound is believed to modulate pathways involved in cell signaling and proliferation, particularly through:

  • Inhibition of Enzymatic Activity : The presence of the chlorine atom may enhance binding affinity to specific enzymes, affecting their catalytic activity.
  • Induction of Reactive Oxygen Species (ROS) : Similar compounds have shown to induce ROS production, leading to apoptosis in cancer cells.

Anticancer Activity

Recent studies have highlighted the anticancer potential of similar compounds. For instance, compounds with structural similarities have been shown to inhibit cancer cell proliferation by targeting the WNT/β-catenin signaling pathway.

CompoundEC50 (μM)Target
1-Chloro-1-(2,6-diethylphenyl)propan-2-oneTBDDVL1
(S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)0.49 ± 0.11DVL1

The above table illustrates that while specific data for 1-Chloro-1-(2,6-diethylphenyl)propan-2-one is not yet available, related compounds demonstrate significant activity against cancer cell lines.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Studies suggest that derivatives of similar structures exhibit selective activity against various pathogens.

PathogenMinimum Inhibitory Concentration (MIC)
N. meningitidis64 μg/mL
H. influenzae32 μg/mL

These findings indicate a potential for developing new antimicrobial agents based on the structure of 1-Chloro-1-(2,6-diethylphenyl)propan-2-one.

Study on Anticancer Properties

A study conducted by Leung et al. explored the effects of structurally related compounds on cancer cell lines. The results indicated that these compounds could inhibit cell growth and induce apoptosis through ROS production and modulation of signaling pathways.

Antimicrobial Research

Another research effort focused on synthesizing derivatives from similar frameworks to assess their antimicrobial efficacy. Compounds were tested against various Gram-positive and Gram-negative bacteria, revealing promising results that warrant further exploration.

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